molecular formula C21H15FN4O3S2 B2642642 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 898350-73-7

2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2642642
CAS No.: 898350-73-7
M. Wt: 454.49
InChI Key: KNESIOBDFLAYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 898350-73-7) is a synthetic small molecule with a molecular formula of C 21 H 15 FN 4 O 3 S 2 and a molecular weight of 454.5 g/mol . This acetamide derivative features a benzothiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . The compound's structure incorporates a 4-fluorophenylthio ether and a nitrobenzothiazole group, which are key pharmacophores often associated with targeting enzyme active sites. While specific biological data for this compound is limited in the public domain, its molecular architecture suggests significant potential for various research applications. Benzothiazole derivatives are frequently investigated as inhibitors of therapeutic targets such as cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes . Furthermore, structurally similar acetamide-bearing benzothiazoles have demonstrated potent enzyme inhibitory activity, particularly against urease, a virulence factor in pathogens like Helicobacter pylori . The presence of the nitro group on the benzothiazole ring is a feature found in several anti-infective agents, indicating potential utility in antimicrobial research . Researchers can leverage this compound as a key intermediate or lead molecule in drug discovery programs aimed at inflammation, infectious diseases, and oncology. Please note: This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3S2/c22-14-4-7-17(8-5-14)30-13-20(27)25(12-15-3-1-2-10-23-15)21-24-18-9-6-16(26(28)29)11-19(18)31-21/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNESIOBDFLAYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide , also known by its CAS number 899947-53-6, has gained significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications based on a review of the current literature.

Molecular Structure

The molecular formula of this compound is C21H15FN4O3S2C_{21}H_{15}FN_{4}O_{3}S_{2}, with a molecular weight of 454.5 g/mol. The structure features a thiazole ring, a nitro group, and a fluorophenyl thioether moiety, which are critical for its biological properties.

PropertyValue
Molecular FormulaC21H15FN4O3S2C_{21}H_{15}FN_{4}O_{3}S_{2}
Molecular Weight454.5 g/mol
CAS Number899947-53-6

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : Reacting 2-aminothiophenol with an α-haloketone under basic conditions.
  • Nitration : Introducing the nitro group at the 6-position using concentrated nitric and sulfuric acids.
  • Thioether Formation : Reacting the nitrated thiazole with 4-fluorothiophenol in the presence of a base.
  • Acetylation : Using acetic anhydride to yield the final product.

These steps can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, influencing various biological processes. The thiazole ring and fluorophenyl thioether moiety contribute to the compound’s binding affinity and specificity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, related thiazole derivatives have demonstrated cytotoxic effects against solid tumors in xenograft models, indicating potential for further development as anticancer agents .

Case Studies

  • Study on Antimicrobial Properties : A study evaluated several thiazole derivatives, including those structurally related to our compound, demonstrating moderate to good antimicrobial activity against various pathogens .
  • Antitumor Activity Assessment : In another study, related compounds were tested for their ability to inhibit tumor growth in vivo, showing promising results that warrant further investigation into their mechanisms and efficacy .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is being investigated as a potential pharmacophore for developing new drugs targeting cancer and infectious diseases. Its structure allows for modifications that can enhance its pharmacological properties, making it a valuable scaffold in drug design .
  • Anti-inflammatory and Antimicrobial Activities : Research indicates that derivatives of this compound exhibit significant anti-inflammatory and antimicrobial activities. For instance, studies have shown varying degrees of effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potential as an antibiotic .
  • Mechanisms of Action : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the fluorophenyl group enhances binding affinity to specific enzymes or receptors, modulating their activity .

Materials Science

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics and photonics. Its ability to form stable thin films can be exploited in the development of electronic devices such as sensors and solar cells .
  • Novel Materials Development : The structural characteristics allow for the design of materials with specific optical or electronic properties, which can be utilized in various technological applications .

Biological Studies

  • Enzyme Interaction Studies : The compound serves as a probe to study enzyme interactions and cellular pathways. Its interactions with biological macromolecules are crucial for understanding its pharmacological effects and potential therapeutic uses .
  • Case Studies : Various studies have documented the biological activity of this compound:
    • A study highlighted its efficacy against antibiotic-resistant strains of bacteria, demonstrating significant antibacterial activity with MIC values lower than those of standard antibiotics like vancomycin .
    • Another investigation focused on its potential as a COX-II inhibitor, which is relevant in the context of inflammatory diseases .

Comparison with Similar Compounds

Nitro vs. Methyl/Methoxy Substituents

  • For example, compound 5k (MIC = 0.82 μM) in showed potent antitubercular activity due to the nitro group’s role in stabilizing interactions with DprE1 . In contrast, reported that the nitro group in N-(6-nitrobenzo[d]thiazol-2-yl)acetamide reduced antifungal activity compared to non-nitro analogs, likely due to decreased hydrogen bonding in polar regions .
  • 6-Methyl/Methoxybenzothiazole Derivatives :

    • Compounds like 4g–4j () and 4n () with methyl or methoxy groups exhibit lower electron-withdrawing effects but improved solubility. For instance, 4n (HPLC purity: 93.2%, mp 260.1°C) demonstrated structural stability but distinct bioactivity profiles compared to nitro analogs .

Thioacetamide Linker Variations

  • The target compound’s 4-fluorophenylthio group differs from analogs with thiadiazole-ureido () or pyrimidinone-thio () linkers. For example: Compound 6d () features a 1,3,4-thiadiazole-ureido moiety, contributing to VEGFR-2 inhibition (IC₅₀ < 1 μM) via hydrogen bonding with kinase residues . IWP-3 () contains a thienopyrimidinone-thio group, which modulates Wnt signaling pathways, highlighting how linker heterocycles dictate target specificity .

Pyridin-2-ylmethyl vs. Other N-Substituents

  • The pyridin-2-ylmethyl group on the acetamide nitrogen may enhance lipophilicity and π-stacking interactions compared to simpler alkyl or aryl substituents. For example:
    • Compound 4d () with a 4-methylbenzylidene group showed moderate VEGFR-2 inhibition (IC₅₀ ~5 μM), while pyridinyl analogs in (e.g., 1b–1c ) exhibited improved pharmacokinetic profiles due to nitrogen’s hydrogen-bonding capacity .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents Reference
Target Compound Not Reported 6-Nitro, 4-FPhS, Pyridin-2-yl
4a () 199–201 4-Fluorobenzylidene
4n () 260.1 6-Nitro, dihydroisoquinoline
5k () Not Reported 6-Nitro, benzyl
IWP-3 () Not Reported 6-Methyl, thienopyrimidinone
  • The target compound’s melting point is expected to align with 4n (260°C range) due to similar nitrobenzothiazole rigidity.

Spectroscopic Data

  • NMR : The target compound’s ¹H NMR should show peaks for pyridin-2-ylmethyl (δ ~4.5–5.0 ppm, N–CH₂), aromatic protons (δ ~7.0–8.5 ppm), and NH (δ ~10–12 ppm), comparable to 4g–4j () .
  • MS : A molecular ion peak near m/z 470–520 is anticipated, similar to 4c (: m/z 519.53) and 5k () .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A general approach includes:

Synthesis of the benzothiazole core : React 2-amino-6-nitrobenzothiazole with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the acetamide intermediate .

Thioether linkage formation : Treat the intermediate with 4-fluorothiophenol under alkaline conditions (e.g., DMF/K₂CO₃) to introduce the (4-fluorophenyl)thio group .

N-alkylation : React with 2-pyridinylmethyl chloride in anhydrous acetone to install the pyridinylmethyl substituent .
Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to nitro-group-induced polarity.
  • Monitor reaction progress using TLC and confirm intermediates via 1H^1H-NMR and LC-MS .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Infrared Spectroscopy (IR) : Confirm amide C=O stretching (~1650–1680 cm⁻¹), nitro group (~1520 cm⁻¹), and thioether C-S (~650 cm⁻¹) .
  • 1H^1H- and 13C^{13}C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzothiazole, pyridine, and fluorophenyl groups), methylene protons (δ 4.5–5.0 ppm for N-(pyridin-2-ylmethyl)), and acetamide carbonyl (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for structure refinement .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s VEGFR-2 inhibitory activity?

Methodological Answer:
Key SAR insights from analogous benzothiazole hybrids include:

Substituent Effect on VEGFR-2 IC₅₀ Source
Nitro at benzothiazoleEnhances binding affinity
Fluorophenyl thioetherImproves lipophilicity
Pyridinylmethyl groupStabilizes π-π interactions
Experimental Design :
  • Synthesize derivatives with substituent variations (e.g., replacing nitro with methoxy or halogens).
  • Test inhibitory activity via kinase assays (e.g., ELISA-based VEGFR-2 phosphorylation assays) .
  • Validate binding modes via molecular docking (e.g., AutoDock Vina) against PDB ID: 4ASD .

Advanced: How do electronic effects of the nitro group influence biological activity and stability?

Methodological Answer:
The nitro group:

  • Enhances Electron Deficiency : Increases electrophilicity, improving interactions with VEGFR-2’s ATP-binding pocket .
  • Reduces Metabolic Stability : Prone to nitroreductase-mediated reduction in vivo, generating reactive intermediates. Mitigate via prodrug strategies (e.g., masking nitro as an amine) .
    Contradiction Analysis :
  • Antifungal vs. Anticancer Activity : Nitro derivatives show potent anticancer activity (IC₅₀ <1 μM) but weaker antifungal effects due to reduced polar interactions in fungal targets .

Advanced: What strategies resolve contradictions in biological data across different studies?

Methodological Answer:
Case Example: Discrepancies in nitro-substituted benzothiazoles’ activity:

  • Hypothesis : Solubility differences (e.g., DMSO vs. aqueous buffers) alter bioavailability .
  • Validation Steps :
    • Measure logP (shake-flask method) to assess hydrophobicity.
    • Compare IC₅₀ values in cell-based vs. cell-free assays.
    • Use molecular dynamics (MD) simulations (e.g., GROMACS) to model membrane permeability .
  • Outcome : Adjust formulation (e.g., PEGylation) to balance solubility and membrane penetration .

Advanced: How can crystallographic data guide the optimization of this compound’s binding mode?

Methodological Answer:

  • Crystallographic Workflow :
    • Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).
    • Collect diffraction data (λ = 1.5418 Å, 100 K) and refine using SHELXL .
  • Key Observations :
    • The nitro group forms hydrogen bonds with VEGFR-2’s Lys867.
    • The pyridinylmethyl group engages in hydrophobic stacking with Phe1047 .
  • Design Implications : Introduce bulkier substituents (e.g., trifluoromethyl) to enhance van der Waals contacts .

Advanced: What in silico tools predict pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or PreADMET to estimate:
    • Lipinski’s Rule Compliance : MW <500, logP <5, H-bond donors <5.
    • CYP450 Inhibition Risk : High for CYP3A4 due to aromatic nitrogen atoms .
  • Metabolite Identification : Employ GLORYx to predict nitro-reduction pathways .
  • Optimization : Reduce hepatotoxicity by replacing the thioether with sulfone (-SO₂-) .

Advanced: How to design analogs with improved selectivity against off-target kinases?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins Panlabs) to identify off-targets (e.g., BRAF, EGFR).
  • Selectivity Strategies :
    • Introduce steric hindrance (e.g., methyl groups) to disrupt binding to larger kinase pockets.
    • Modify hydrogen-bonding motifs (e.g., replace acetamide with urea) .
  • Validation : Use isothermal titration calorimetry (ITC) to measure binding enthalpy differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.